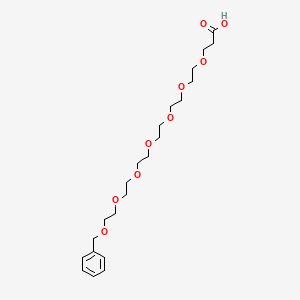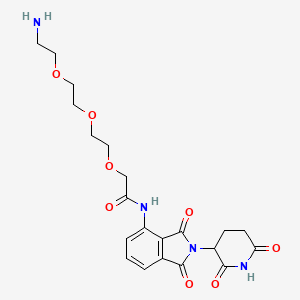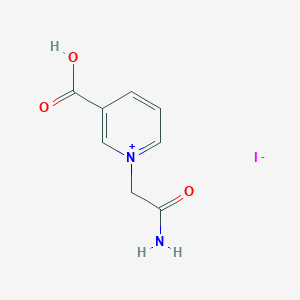
Benzyl-PEG7-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG7-acid is a polyethylene glycol (PEG)-based linker that contains a benzyl protecting group and a carboxylic acid group. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-PEG7-acid can be synthesized through a series of chemical reactions involving the attachment of a benzyl group to a PEG chain. The benzyl group serves as an alcohol protecting group and can be removed via hydrogenolysis. The carboxylic acid group can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated equipment and stringent quality control measures to ensure high purity and consistency. The process may include steps such as purification through column chromatography and verification of the final product using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG7-acid undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with primary amines to form amide bonds.
Hydrogenolysis: The benzyl protecting group can be removed via hydrogenolysis to yield the free PEG chain.
Common Reagents and Conditions
EDC or HATU: Used as activators for the formation of amide bonds.
Hydrogen Gas: Used in hydrogenolysis to remove the benzyl protecting group.
Major Products Formed
Amide Bonds: Formed when the carboxylic acid group reacts with primary amines.
Free PEG Chain: Obtained after the removal of the benzyl protecting group via hydrogenolysis.
Scientific Research Applications
Benzyl-PEG7-acid is widely used in scientific research, particularly in the development of PROTACs. These molecules are designed to selectively degrade target proteins, making them valuable tools in drug discovery and development. The PEG linker in this compound enhances the solubility and bioavailability of PROTACs, making them more effective in biological systems .
In addition to its use in PROTACs, this compound is also employed in various fields such as:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Industry: Utilized in the production of biocompatible materials and polymers.
Mechanism of Action
The mechanism of action of Benzyl-PEG7-acid involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Benzyl-PEG7-acid can be compared with other PEG-based linkers such as Benzyl-PEG3-acid. While both compounds serve as linkers in the synthesis of PROTACs, this compound has a longer PEG chain, which can enhance the solubility and bioavailability of the resulting PROTACs. This makes this compound particularly useful in applications where higher solubility is required .
Similar Compounds
Benzyl-PEG3-acid: A shorter PEG-based linker used in PROTAC synthesis.
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in the development of PROTACs. Its unique properties, such as the presence of a benzyl protecting group and a carboxylic acid group, make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C22H36O9 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C22H36O9/c23-22(24)6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-4-2-1-3-5-21/h1-5H,6-20H2,(H,23,24) |
InChI Key |
YZCWMBJKYDIQOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate;hydride;hydrate](/img/structure/B11934032.png)
![5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11934037.png)


![(3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11934054.png)





![1-(2-Hydroxyethyl)-2-[(9Z)-1-oxo-9-octadecen-1-yl]-3-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl]-1H-Imidazolium, chloride](/img/structure/B11934083.png)
![1-[4-[[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11934089.png)
![[5-[4-[Methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol](/img/structure/B11934090.png)

